2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the thiazole ring. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It serves as a building block for the development of chemical probes and bioactive molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active functional groups that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid is unique due to the presence of both a piperidine ring and a thiazole ring, which confer distinct chemical properties and biological activities. The Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-5-9(7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPSSFZITUOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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